1-Ethyl-2,3-dimethylimidazolium tosylate
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Overview
Description
1-Ethyl-2,3-dimethylimidazolium tosylate is an ionic liquid with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . It is a member of the imidazolium family, characterized by its unique structure that includes an imidazolium cation and a tosylate anion. This compound is known for its high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable substance in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Ethyl-2,3-dimethylimidazolium tosylate (EDiMlM TOS) is a type of ionic liquid It’s known that ionic liquids can interact with various biological targets, including proteins and nucleic acids, depending on their chemical structure and properties .
Mode of Action
Ionic liquids, in general, are known for their unique properties such as low volatility, high thermal stability, and excellent solvation potential . These properties allow them to interact with biological targets in various ways, potentially altering their structure and function .
Biochemical Pathways
Ionic liquids can potentially interfere with various biochemical processes due to their ability to disrupt the structure and function of biological macromolecules .
Pharmacokinetics
The pharmacokinetic properties of ionic liquids can vary widely depending on their chemical structure and the biological system in which they are used .
Result of Action
Ionic liquids can have various effects at the molecular and cellular level, including altering protein structure, disrupting cell membranes, and interfering with nucleic acid structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of EDiMlM TOS. For instance, temperature can affect the physical and chemical properties of ionic liquids, potentially influencing their biological activity . Furthermore, the presence of other substances in the environment can also impact the interaction of ionic liquids with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2,3-dimethylimidazolium tosylate typically involves the alkylation of 2,3-dimethylimidazole with ethyl halides, followed by the addition of tosylate anion. The reaction is usually carried out under controlled conditions to ensure high purity and yield . The general reaction scheme can be represented as follows:
Alkylation: 2,3-dimethylimidazole + ethyl halide → 1-ethyl-2,3-dimethylimidazolium halide
Anion Exchange: 1-ethyl-2,3-dimethylimidazolium halide + sodium tosylate → this compound + sodium halide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,3-dimethylimidazolium tosylate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the tosylate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various halogenated imidazolium salts .
Scientific Research Applications
1-Ethyl-2,3-dimethylimidazolium tosylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium tosylate: Similar in structure but with a different substitution pattern on the imidazolium ring.
1,3-Dimethylimidazolium tosylate: Lacks the ethyl group, resulting in different physical and chemical properties.
1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate: Contains a different anion, which affects its solubility and reactivity.
Uniqueness
1-Ethyl-2,3-dimethylimidazolium tosylate is unique due to its specific combination of the imidazolium cation and tosylate anion, which imparts distinct properties such as high thermal stability, low volatility, and excellent solubility in various solvents . These characteristics make it particularly valuable in applications requiring robust and versatile ionic liquids .
Properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C7H8O3S/c1-4-9-6-5-8(3)7(9)2;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQCHGLNVRXAOE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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